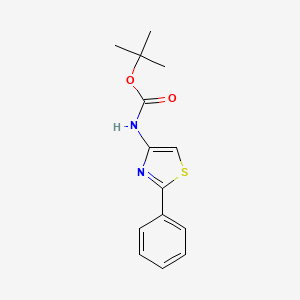
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11IO3 It is a derivative of acetophenone, where the phenyl ring is substituted with iodine at the 2-position and methoxy groups at the 3- and 4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone typically involves the iodination of 3,4-dimethoxyacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-iodo-3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(2-iodo-3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of 1-(2-azido-3,4-dimethoxyphenyl)ethanone or 1-(2-thio-3,4-dimethoxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the iodine substitution, which may result in different reactivity and biological activity.
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Similar structure but with bromine instead of iodine, which can affect its chemical properties and applications.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone:
Uniqueness
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity compared to its bromo- and chloro-substituted analogs.
Propiedades
Fórmula molecular |
C10H11IO3 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
1-(2-iodo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
Clave InChI |
OCUDJIMDAPOMEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)OC)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
